Kadsurenone-d6
Description
Kadsurenone-d6 is a deuterium-labeled analog of kadsurenone, a naturally occurring lignan isolated from plants of the Piperaceae family. The molecular formula of the parent compound, kadsurenone, is C₂₁H₂₄O₅, with an average molecular mass of 356.418 g/mol and a monoisotopic mass of 356.162374 Da . This compound incorporates six deuterium atoms (²H) at specific positions, enhancing its utility as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies. The compound retains the core structure of kadsurenone, characterized by a benzofuranone scaffold with key substituents:
- A 3,4-dimethoxyphenyl group at position 2.
- An allyl group at position 3.
- Methoxy and methyl groups at positions 3a and 3, respectively .
Kadsurenone is a known antagonist of the platelet-activating factor (PAF) receptor (PTAFR_HUMAN), making it and its analogs valuable for studying inflammatory pathways . The deuterated form, this compound, is primarily used in quantitative bioanalysis due to its isotopic stability and minimal interference with unlabeled analytes.
Properties
Molecular Formula |
C₂₁H₁₈D₆O₅ |
|---|---|
Molecular Weight |
362.45 |
Synonyms |
(2S,3R,3aS)-2-(3,4-Dimethoxyphenyl)-3,3a-dihydro-3a-methoxy-3-methyl-5-(2-propenyl)-6(2H)benzofuranone-d6; _x000B_[2S-(2α,3β,3aα)]-2-(3,4-Dimethoxyphenyl)-3,3a-dihydro-3a-methoxy-3-methyl-5-(2-propenyl)-6(2H)benzofuranone-d6; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Kadsurenone-d6 belongs to a class of lignans with structural and functional similarities to other compounds, such as kadsurenone, kadsurin A, and related deuterated analogs. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings
Structural Differences: this compound differs from kadsurenone only in isotopic labeling, ensuring near-identical chemical behavior except in metabolic stability. Kadsurin A features a 1,3-benzodioxol group instead of 3,4-dimethoxyphenyl, increasing oxygen content and polarity. This modification enhances PAF receptor binding affinity (IC₅₀ ~0.2–0.5 µM vs. ~0.5–1.0 µM for kadsurenone) .
This correlates with its lower IC₅₀ values .
Analytical Utility: this compound’s isotopic purity (>98% deuterium incorporation) minimizes chromatographic co-elution issues, a critical advantage over structurally complex analogs like kadsurin A, which may require specialized separation methods .
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